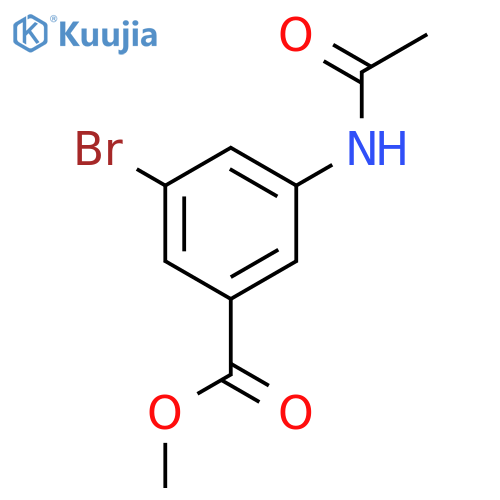

Cas no 60912-61-0 (Methyl 3-acetamido-5-bromobenzoate)

60912-61-0 structure

商品名:Methyl 3-acetamido-5-bromobenzoate

Methyl 3-acetamido-5-bromobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-acetamido-5-bromobenzoate

- Oprea1_030721

- 60912-61-0

- methyl 3-bromo-5-acetylaminobenzoate

- SMSF0009671

- SR-01000223452

- methyl3-acetamido-5-bromobenzoate

- BIM-0008674.P001

- SR-01000223452-1

- CBMicro_008685

-

- インチ: InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13)

- InChIKey: YUTCBKIGZASJDH-UHFFFAOYSA-N

- ほほえんだ: CC(NC1=CC(C(OC)=O)=CC(Br)=C1)=O

計算された属性

- せいみつぶんしりょう: 270.98441g/mol

- どういたいしつりょう: 270.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 3-acetamido-5-bromobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM153456-5g |

methyl 3-acetamido-5-bromobenzoate |

60912-61-0 | 95% | 5g |

$634 | 2023-01-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739077-1g |

Methyl 3-acetamido-5-bromobenzoate |

60912-61-0 | 98% | 1g |

¥2289.00 | 2024-05-07 | |

| Crysdot LLC | CD12056041-5g |

Methyl 3-acetamido-5-bromobenzoate |

60912-61-0 | 95+% | 5g |

$671 | 2024-07-24 | |

| Alichem | A019097783-1g |

Methyl 3-acetamido-5-bromobenzoate |

60912-61-0 | 95% | 1g |

$998.00 | 2023-09-01 |

Methyl 3-acetamido-5-bromobenzoate 関連文献

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

60912-61-0 (Methyl 3-acetamido-5-bromobenzoate) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬